Propyl 2-methylisocrotonate
Description
Propyl 2-methylisocrotonate (IUPAC name: propyl 2-methylbut-2-enoate) is an ester derivative of 2-methylisocrotonic acid. Its structure comprises a propyl ester group attached to a substituted crotonate backbone, featuring a branched methyl group at the β-position of the α,β-unsaturated ester.
Properties
CAS No. |
53082-57-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
propyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5- |
InChI Key |
RZWMDOQSXWAAMC-ALCCZGGFSA-N |
SMILES |
CCCOC(=O)C(=CC)C |
Isomeric SMILES |
CCCOC(=O)/C(=C\C)/C |
Canonical SMILES |
CCCOC(=O)C(=CC)C |
Other CAS No. |
53082-57-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analysis
The following table compares Propyl 2-methylisocrotonate with structurally related compounds from the provided evidence:
Key Observations:
- Functional Group Influence : this compound’s α,β-unsaturated ester group enhances reactivity in polymerization (e.g., Michael addition or radical reactions), contrasting with the silane-modified methacrylate in , which is tailored for hybrid material synthesis .
- Halogen vs. Ester Effects : Pyridalyl () incorporates chlorine and fluorine atoms, increasing molecular weight (491.12 g/mol) and environmental persistence compared to this compound’s simpler ester structure .
- Tenacity and Solubility : Propyl Rosethyl () exhibits high tenacity (>48 hours) due to its aromatic ether structure, whereas this compound’s volatility and solubility would differ significantly due to its unsaturated ester backbone .
Physicochemical Properties
While direct data for this compound are unavailable, the following inferences are drawn from analogs:
- Boiling Point : Likely lower than Pyridalyl (due to absence of heavy halogens) but higher than Propyl Rosethyl (unsaturated esters generally have higher polarity than ethers).
- Reactivity : The α,β-unsaturated ester group makes it more reactive toward nucleophiles compared to ethers like Propyl Rosethyl.
- Environmental Impact : Unlike Pyridalyl, which is a persistent organic pollutant, this compound is expected to degrade faster due to ester hydrolysis .
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